molecular formula C6H9F2NS B13583748 2-(3,3-Difluorocyclobutyl)ethanethioamide

2-(3,3-Difluorocyclobutyl)ethanethioamide

Cat. No.: B13583748
M. Wt: 165.21 g/mol
InChI Key: KYCADXCHOGRLHD-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)ethanethioamide: is an organic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and an ethanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluorocyclobutyl)ethanethioamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination of the cyclobutyl ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Attachment of the Ethanethioamide Group: The final step involves the reaction of the difluorocyclobutyl intermediate with ethanethioamide under suitable conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Difluorocyclobutyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol derivatives.

    Substitution: Formation of substituted ethanethioamide derivatives.

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)ethanethioamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

  • 2-(3,3-Difluorocyclobutyl)ethanamine
  • 2-(3,3-Difluorocyclobutyl)ethanol
  • 2-(3,3-Difluorocyclobutyl)ethanimidamide

Comparison:

  • Structural Differences: While these compounds share the difluorocyclobutyl core, they differ in the functional groups attached to the ethan moiety.
  • Chemical Properties: The presence of different functional groups influences their reactivity and chemical behavior.
  • Applications: Each compound has unique applications based on its specific chemical properties and interactions.

2-(3,3-Difluorocyclobutyl)ethanethioamide stands out due to its unique combination of the difluorocyclobutyl ring and ethanethioamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9F2NS

Molecular Weight

165.21 g/mol

IUPAC Name

2-(3,3-difluorocyclobutyl)ethanethioamide

InChI

InChI=1S/C6H9F2NS/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H2,9,10)

InChI Key

KYCADXCHOGRLHD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CC(=S)N

Origin of Product

United States

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